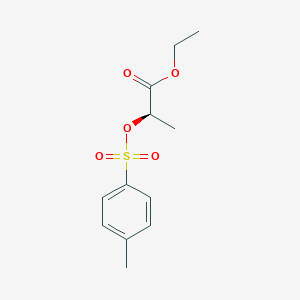

Ethyl (R)-2-(tosyloxy)propanoate

Description

Significance of Enantiopure Chiral Building Blocks in Contemporary Synthesis

The vast majority of biological molecules, such as amino acids, sugars, and the receptors they interact with, are chiral. This means they exist as non-superimposable mirror images, or enantiomers. The physiological effect of a drug is highly dependent on its three-dimensional structure, and often only one enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or even cause harmful side effects. rsc.org This biological reality has led to a dramatic increase in the demand for single-enantiomer drugs. nih.gov

To meet this demand, synthetic chemists rely on "chiral building blocks." These are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. nih.govresearchgate.net By incorporating these pre-existing chiral centers into a synthetic route, chemists can ensure the final product has the correct absolute stereochemistry. nih.gov Naturally occurring substances like amino acids and hydroxy acids are common sources for these chiral building blocks. researchgate.net The use of such enantiopure starting materials is a fundamental strategy in asymmetric synthesis, often proving more efficient and reliable than creating the chiral center during the synthesis itself. rsc.orgnih.gov

Role of Tosylates as Activated Alcohol Derivatives in Stereoselective Transformations

Alcohols are abundant and relatively inexpensive organic compounds, but the hydroxyl (-OH) group is a poor leaving group in nucleophilic substitution reactions because its conjugate acid, water, has a relatively high pKa. orgsyn.org To overcome this, the hydroxyl group must be converted into a more reactive functional group. The p-toluenesulfonyl group, or tosyl group (Ts), is an excellent choice for this activation. psu.eduwikipedia.org

Tosylation is the process of converting an alcohol (R-OH) into a tosylate (R-OTs) by reacting it with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine (B92270). orgsyn.orgpsu.edu This transformation is highly valuable for several reasons:

Activation: The tosylate anion (TsO⁻) is a very stable, weak base due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. wikipedia.org This stability makes it an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). orgsyn.orgpsu.edu

Stereochemical Control: The tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter. orgsyn.orgpsu.edu Since the C-O bond of the alcohol is not broken during the reaction, the original stereochemistry is preserved in the tosylate intermediate.

Stereospecific Reactions: Once formed, the chiral tosylate can undergo SN2 reactions with a wide range of nucleophiles. Crucially, the SN2 mechanism proceeds with a predictable inversion of configuration at the carbon center. rsc.orgwikipedia.org

This two-step sequence of tosylation (retention) followed by nucleophilic substitution (inversion) provides a powerful and reliable method for the stereospecific transformation of chiral alcohols into a diverse array of other functional groups, effectively controlling the stereochemical outcome of the reaction.

| Transformation Step | Stereochemical Outcome at Chiral Center |

| Alcohol (R-OH) → Tosylate (R-OTs) | Retention |

| Tosylate (R-OTs) + Nucleophile → Product (R-Nu) | Inversion |

Overview of Ethyl (R)-2-(tosyloxy)propanoate as a Key Chiral Intermediate

This compound is a prime example of a chiral building block that leverages the principles of tosylate chemistry. It is synthesized from ethyl (R)-lactate, a naturally derived and readily available chiral precursor. The synthesis involves the reaction of the secondary hydroxyl group of ethyl (R)-lactate with p-toluenesulfonyl chloride in the presence of a base.

The utility of this compound stems from its ability to act as an electrophile in SN2 reactions. The tosylate group at the C2 position serves as an excellent leaving group, allowing for its displacement by a variety of nucleophiles. Because this displacement occurs via an SN2 mechanism, it proceeds with complete inversion of stereochemistry. This means that a reaction with a nucleophile will yield a product with the (S) configuration at the C2 position.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMUZGICZJWKN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl R 2 Tosyloxy Propanoate

Direct Tosylation of Chiral Precursors

The most straightforward approach to synthesizing Ethyl (R)-2-(tosyloxy)propanoate involves the direct tosylation of a readily available chiral starting material. This method leverages the conversion of a hydroxyl group into a tosylate, which is an excellent leaving group in nucleophilic substitution reactions. nih.gov

The efficiency and yield of the tosylation reaction are highly dependent on the chosen conditions. Key parameters that are optimized include the selection of the base and solvent, reaction temperature, and stoichiometry of the reactants.

Base Selection: A weak base, such as pyridine (B92270) or triethylamine (B128534), is crucial for the reaction. nih.gov Pyridine is often used because it serves a dual purpose. echemi.comstackexchange.comreddit.com It acts as a base to neutralize the HCl byproduct, forming a water-soluble pyridinium (B92312) chloride that can be easily removed during workup. echemi.com Additionally, pyridine can function as a nucleophilic catalyst. echemi.comstackexchange.comreddit.com It reacts with tosyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate, which is then more readily attacked by the alcohol. echemi.comstackexchange.com Triethylamine is another common base used in this type of reaction. nih.govchemicalbook.com

Solvent and Temperature: The reaction is often performed in a non-polar aprotic solvent like dichloromethane (B109758) at room temperature. chemicalbook.com In some procedures, the reaction is initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial rate of reaction. orgsyn.org

Stoichiometry and Reaction Time: A typical procedure involves reacting Ethyl (R)-2-hydroxypropanoate with p-toluenesulfonyl chloride and triethylamine in dichloromethane for approximately one hour at room temperature. chemicalbook.com The use of slight excesses of the tosylating agent and base can help drive the reaction to completion.

| Parameter | Condition | Purpose | Source |

| Starting Material | Ethyl (R)-2-hydroxypropanoate | Chiral precursor with hydroxyl group | chemicalbook.com |

| Reagent | p-Toluenesulfonyl chloride (TsCl) | Source of the tosyl group | nih.govchemicalbook.com |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, can act as a catalyst | nih.govchemicalbook.comechemi.com |

| Solvent | Dichloromethane | Aprotic solvent to dissolve reactants | chemicalbook.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate | chemicalbook.comorgsyn.org |

| Reaction Time | ~1 hour | Duration for reaction completion | chemicalbook.com |

Chiral Pool Synthesis Approaches Utilizing Naturally Occurring Chiral Compounds

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. Ethyl (R)-2-hydroxypropanoate itself is a prime example of a compound derived from the chiral pool, as D-lactic acid can be produced through fermentation. chemsrc.com The use of such chiral synthons is an efficient way to introduce stereocenters into a target molecule. chemsrc.com This approach is fundamental to the synthesis of this compound, as its precursor, (R)-ethyl lactate (B86563), is an inexpensive and commercially available chiral molecule. nih.gov The synthesis of other complex molecules, such as (-)-orthodiffenes, has been accomplished using D-ethyl lactate as a key chiral starting material, highlighting its importance in this synthetic strategy. chemsrc.com

Enzymatic Synthesis Considerations for Enantioselective Production

Enzymatic methods offer high selectivity and are conducted under mild reaction conditions. For the production of enantiomerically pure compounds like this compound, enzymatic kinetic resolution is a powerful technique. nih.govresearchgate.net

This strategy could be applied by first synthesizing racemic ethyl 2-(tosyloxy)propanoate. Subsequently, an enzyme, such as a lipase (B570770) (e.g., Lipase B from Candida antarctica), could be used to selectively catalyze a reaction on one of the enantiomers. researchgate.netmdpi.com For instance, the enzyme could selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This allows for the separation of the two enantiomers, yielding the (R)-form with high enantiomeric excess. researchgate.netresearchgate.net The efficiency of such resolutions depends on factors like the choice of enzyme, solvent, and reaction conditions. researchgate.netorgsyn.org This approach is widely used for producing optically active alcohols and esters. researchgate.netresearchgate.net

Advanced Purification and Isolation Techniques

Following the synthesis, purification is essential to isolate the this compound from unreacted starting materials, byproducts, and the catalyst. A standard workup procedure involves quenching the reaction and washing the organic layer with aqueous solutions to remove water-soluble impurities like pyridinium chloride or triethylamine hydrochloride. chemicalbook.comorgsyn.org

Column Chromatography: For high-purity requirements, column chromatography is a widely used technique. researchgate.net In this method, the crude product mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents, is used to elute the components of the mixture at different rates. For compounds like this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The polarity of the eluent is optimized to achieve the best separation.

Other Techniques: After chromatographic separation, the solvent is typically removed under reduced pressure to yield the purified product. chemicalbook.comorgsyn.org Fractional distillation can also be employed for purification, especially on a larger scale. researchgate.net

| Technique | Description | Purpose | Source |

| Aqueous Wash | The reaction mixture is washed with water or dilute acid/base solutions. | To remove water-soluble byproducts and unreacted reagents. | chemicalbook.comorgsyn.org |

| Drying | The organic layer is treated with a drying agent like sodium sulfate. | To remove residual water from the organic solvent. | chemicalbook.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel) with a mobile phase (e.g., hexane/ethyl acetate). | To isolate the target compound from impurities with similar solubility. | researchgate.net |

| Solvent Evaporation | Removal of the solvent under reduced pressure. | To obtain the final, solvent-free product. | chemicalbook.comorgsyn.org |

| Fractional Distillation | Separation based on differences in boiling points. | Purification of liquids, often used for large-scale production. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl R 2 Tosyloxy Propanoate

Nucleophilic Substitution Reactions

The carbon atom attached to the tosylate group in ethyl (R)-2-(tosyloxy)propanoate is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The hallmark of an SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.comlibretexts.org In the case of this compound, a nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group, in a "backside attack". youtube.comlibretexts.org This concerted mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, leads to a predictable and complete inversion of the stereochemical configuration. youtube.comlibretexts.org

If the starting material has the (R)-configuration, the resulting product from an SN2 reaction will have the (S)-configuration. libretexts.org This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a specific enantiomer. libretexts.orgyoutube.com The transition state of the reaction involves a pentacoordinate carbon atom, with the incoming nucleophile and the departing tosylate group positioned 180° apart.

Table 1: Stereochemical Outcome of SN2 Reactions

| Starting Material Configuration | SN2 Reaction | Product Configuration |

|---|---|---|

| (R) | Nucleophilic Attack | (S) |

| (S) | Nucleophilic Attack | (R) |

A wide array of nucleophiles can be employed to displace the tosylate group in this compound. The choice of nucleophile determines the functional group that is introduced into the molecule.

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to form ethers and alcohols, respectively.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides are effective nitrogen nucleophiles, leading to the formation of amines and azides.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Halogen-based Nucleophiles: Halide ions, such as bromide and iodide, can displace the tosylate group to yield the corresponding alkyl halides. youtube.com Potassium iodide in acetone (B3395972) is a common reagent system for this transformation. youtube.com

A key synthetic application of this compound is its conversion to ethyl (S)-2-bromopropanoate. This reaction is a classic example of an SN2 displacement. By treating this compound with a source of bromide ions, such as lithium bromide or sodium bromide, in a suitable polar aprotic solvent like acetone, the corresponding (S)-bromoester is obtained with high stereochemical fidelity. The use of p-toluenesulfonic acid as a catalyst has been reported in the preparation of ethyl 2-bromopropionate, though this can complicate purification. google.com

The resulting ethyl 2-bromopropanoate (B1255678) is itself a versatile building block in organic synthesis. google.comchemicalbook.comgoogle.comchemspider.comnist.gov For instance, it can be used in the synthesis of other compounds like ethyl 2-(triphenylphosphoranylidene)propionate. chemicalbook.com

Table 2: Synthesis of Ethyl (S)-2-bromopropanoate

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium Bromide | Acetone | Ethyl (S)-2-bromopropanoate |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.

Elimination reactions of tosylates provide a reliable method for the synthesis of alkenes. The reaction involves the removal of the tosylate group and a proton from an adjacent carbon atom. The regioselectivity of the elimination (Zaitsev vs. Hofmann) is influenced by the nature of the base and the substrate structure. While not the primary focus of the provided information, the potential for this compound to form ethyl acrylate (B77674) through an elimination process exists.

Base-mediated elimination reactions of secondary tosylates like this compound typically proceed through an E2 (bimolecular elimination) mechanism. This is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and simultaneously, the carbon-leaving group bond breaks, and a new pi bond is formed. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. This means that the proton and the tosylate group must be in the same plane but on opposite sides of the carbon-carbon bond. The choice of a bulky, non-nucleophilic base, such as potassium tert-butoxide, favors the E2 pathway over the competing SN2 reaction.

Transesterification and Other Ester-Related Transformations

The ester group in this compound can undergo several transformations, including transesterification, hydrolysis, and amidation. These reactions are fundamental in modifying the ester functionality to introduce different alkyl, aryl, or amino groups, thereby accessing a wider range of derivatives.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by acids or bases, or mediated by enzymes.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and an excess of another alcohol (R'-OH), this compound can be converted to the corresponding (R)-2-(tosyloxy)propanoate ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol. The equilibrium nature of this reaction often requires the use of the new alcohol as the solvent to drive the reaction to completion.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (R'-O⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form the new ester. To favor the formation of the desired product, the corresponding alcohol of the attacking alkoxide is typically used as the solvent.

Enzymatic Transesterification: Lipases are enzymes that can catalyze the transesterification of esters with high chemo-, regio-, and enantioselectivity under mild reaction conditions. While specific studies on the lipase-catalyzed transesterification of this compound are not extensively documented, research on analogous compounds such as (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate demonstrates the potential for enzymatic resolution and transformation. nih.gov For instance, lipases like Candida antarctica lipase (B570770) B (CALB) are known to facilitate such reactions. nih.gov The use of enzymes could be particularly advantageous for preserving the stereochemical integrity at the C-2 position.

Other Ester-Related Transformations

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2-(tosyloxy)propanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol by-product.

Amidation: Reaction of this compound with ammonia or primary or secondary amines can lead to the corresponding amides. This transformation is crucial for the synthesis of various biologically active molecules and building blocks. For example, the synthesis of β-amino acids can be envisioned through pathways involving the reaction of the tosylate with a nitrogen nucleophile, followed by transformations of the ester group. chiroblock.comnih.gov

The following table summarizes the potential ester-related transformations of this compound:

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Transesterification | R'-OH, H⁺ (cat.) | (R)-Alkyl 2-(tosyloxy)propanoate |

| Base-Catalyzed Transesterification | R'-O⁻Na⁺, R'-OH | (R)-Alkyl 2-(tosyloxy)propanoate |

| Enzymatic Transesterification | R'-OH, Lipase | (R)-Alkyl 2-(tosyloxy)propanoate |

| Hydrolysis (Acidic) | H₂O, H⁺ (cat.) | (R)-2-(tosyloxy)propanoic acid |

| Hydrolysis (Basic) | NaOH, H₂O | Sodium (R)-2-(tosyloxy)propanoate |

| Amidation | R'R''NH | N,N-Dialkyl-(R)-2-(tosyloxy)propanamide |

Reactivity Under Specific Catalytic Conditions

The tosyloxy group in this compound is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution and a suitable substrate for various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are scarce in the literature, the reactivity of similar tosylates suggests its potential in several palladium-catalyzed transformations. For instance, homoallylic tosylates undergo palladium-catalyzed allylic cross-coupling reactions with boronic acids. researchgate.net This suggests that under appropriate conditions, this compound could potentially participate in reactions like the Suzuki, Heck, or Sonogashira couplings, although the presence of the ester functionality might influence the reaction's outcome. The stereocenter would likely undergo inversion in reactions proceeding through an Sₙ2-type mechanism.

Copper-Catalyzed Reactions

Copper catalysts are also effective in promoting cross-coupling reactions. They are particularly useful for forming C-N, C-O, and C-S bonds. It is conceivable that this compound could react with various nucleophiles, such as amines, phenols, and thiols, in the presence of a copper catalyst, leading to the corresponding α-substituted propanoates. Such reactions are valuable in the synthesis of complex molecules and heterocyclic compounds.

Nucleophilic Substitution Reactions

The primary reactivity of the tosyloxy group is its role as a leaving group in nucleophilic substitution reactions. A wide range of nucleophiles can displace the tosylate group, typically with inversion of configuration at the stereocenter (Sₙ2 mechanism). This provides a powerful tool for introducing diverse functionalities at the α-position of the propanoate. For example, reaction with sodium azide (B81097) would yield ethyl (S)-2-azidopropanoate, a precursor to α-amino acids. Reaction with amines can lead to the synthesis of β-amino acid derivatives. google.com

The table below illustrates potential reactions under specific catalytic conditions:

| Reaction Type | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Pd(0) catalyst, Boronic acid (R'-B(OH)₂) | Ethyl (S)-2-arylpropanoate |

| Heck Reaction | Pd(0) catalyst, Alkene | Ethyl (S)-2-alkenylpropanoate |

| C-N Coupling | Cu(I) catalyst, Amine (R'R''NH) | Ethyl (S)-2-(dialkylamino)propanoate |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Ethyl (S)-2-azidopropanoate |

Applications in Advanced Organic Synthesis

Chiral Building Block in the Synthesis of Specific Organic Compounds

As a chiral building block, Ethyl (R)-2-(tosyloxy)propanoate provides a reliable source of chirality for new molecules. Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products because biological targets are themselves chiral, requiring a precise stereochemical match for effective interaction. The tosylate group serves as a reactive handle, allowing for its substitution by various nucleophiles while retaining the original stereocenter, or inverting it predictably, as seen in SN2 reactions. This reliability makes it a go-to component for chemists aiming to synthesize specific enantiomerically pure compounds. For instance, its role as an intermediate in the synthesis of complex heterocyclic systems like camptothecin (B557342) analogues highlights its utility. nih.gov

Intermediate for Aryloxyphenoxypropionate Derivatives

This compound is a crucial intermediate for producing aryloxyphenoxypropionate compounds, a class of molecules often used as herbicides. google.com The synthesis of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596), an important intermediate for these herbicides, can be achieved using a tosylate precursor. google.com This process underscores the industrial relevance of this chiral tosylate in agrochemistry.

A specific application in this area involves the phenolic coupling reaction with hydroquinone (B1673460). google.com In a typical synthesis, hydroquinone is reacted with the tosylate in the presence of a phase transfer catalyst and an alkali under nitrogen protection. google.com This reaction, a Williamson ether synthesis, forms the characteristic ether linkage of the aryloxyphenoxypropionate class, demonstrating a practical and efficient use of this compound. google.com

Synthesis of Enantiopure Amines and Alcohols via Tosylate Intermediates

The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This property is exploited for the synthesis of other valuable chiral building blocks, such as enantiopure amines and alcohols.

Enantiopure Alcohols : Chiral alcohols are key building blocks for a wide array of high-value compounds. By reacting this compound with a hydroxide (B78521) source or another oxygen nucleophile in a reaction that proceeds with inversion of configuration (SN2 mechanism), one can synthesize the corresponding (S)-lactic acid ethyl ester derivative. This transformation provides access to the opposite enantiomer of the alcohol, expanding its synthetic utility. magtech.com.cnnih.gov

Enantiopure Amines : Chiral amines are also vital intermediates in pharmaceutical and natural product synthesis. The synthesis of enantiopure propionate-based amines can be achieved by reacting this compound with an amine nucleophile, such as ammonia (B1221849), or more commonly, with sodium azide (B81097) followed by reduction. This sequence typically occurs with inversion of stereochemistry, yielding the corresponding (S)-alanine derivative.

The table below summarizes the synthetic applications of this compound.

Table 1: Synthetic Applications and Products| Application | Type of Synthesis / Reaction | Resulting Product Class / Example |

|---|---|---|

| Complex Molecule Synthesis | Asymmetric Synthesis | (20S)-Camptothecin Intermediates nih.govmdpi.com |

| Herbicide Intermediate | Phenolic Coupling (Williamson Ether Synthesis) | Aryloxyphenoxypropionates (e.g., R-(+)-2-(4-hydroxyphenoxy) ethyl propionate) google.com |

| Chiral Alcohol Synthesis | Nucleophilic Substitution (SN2) | Enantiopure (S)-Alcohols magtech.com.cnnih.gov |

| Chiral Amine Synthesis | Nucleophilic Substitution (SN2) | Enantiopure (S)-Amines |

Integration into Chiral Catalyst Design and Production

The inherent chirality of this compound makes it a candidate for integration into the design of chiral catalysts and ligands. nih.gov The core principle involves incorporating the chiral scaffold of the building block into a larger molecular structure that can coordinate with a metal center. organic-chemistry.org This new chiral ligand-metal complex can then serve as an asymmetric catalyst, inducing enantioselectivity in chemical reactions. For example, the chiral backbone could be modified and integrated into phosphine (B1218219) or diamine ligands, which are widely used in palladium- or rhodium-catalyzed asymmetric reactions. nih.govorganic-chemistry.org While specific examples detailing the direct use of this compound for a commercial catalyst are not prevalent, the strategy of using such chiral building blocks is a fundamental and proven approach in the development of new, efficient chiral catalysts. nih.gov

Stereoselective Transformations and Asymmetric Synthesis Methodologies

Utilization as a Chiral Auxiliary in Asymmetric Reactions

While Ethyl (R)-2-(tosyloxy)propanoate is primarily employed as a chiral building block where its inherent chirality is incorporated into the final product, its parent compound, ethyl lactate (B86563), serves as a versatile starting material for the synthesis of various chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are typically removed.

Derivatives of ethyl (S)-lactate have been successfully converted into new chiral solvating agents (CSAs) and chiral auxiliaries. acs.org For instance, by modifying its functional groups, monocarbamoylated and dicarbamoylated derivatives have been synthesized. acs.org These derivatives have shown potential as effective CSAs for differentiating enantiomers in NMR spectroscopy. acs.orgacs.org

In a practical application demonstrating the principle of using a tosylated chiral molecule to induce asymmetry, N-tosyl-(R)-proline was used as a chiral auxiliary in the synthesis of a key intermediate for (20S)-camptothecin anticancer drugs. nih.gov The auxiliary was condensed with a 2-bromoindolizine analog, leading to a diastereomeric mixture which could then be separated, effectively controlling the stereochemistry of a crucial precursor. nih.gov This highlights the broader strategy of employing chiral tosylated compounds in asymmetric synthesis.

Chiral Induction and Transfer in Downstream Synthetic Steps

Chiral induction is the process by which a chiral entity in a reaction system influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another. This compound and its enantiomer are effective for chiral transfer, where the stereochemical information from the starting material is passed on to the product.

A clear example of chiral transfer is the reaction of ethyl (S)-(-)-O-tosyllactate with p-tert-butylcalix nih.govarene. In this nucleophilic substitution reaction, the tosylate group is displaced by the calixarene, proceeding with a complete inversion of configuration at the asymmetric carbon center. researchgate.net This SN2-type reaction demonstrates how the well-defined stereochemistry of the tosyloxypropanoate is reliably transferred to the product molecule.

The conversion of an alcohol to a tosylate, such as in the synthesis of this compound from ethyl (R)-lactate, proceeds with retention of configuration at the chiral carbon. nih.gov This is because the carbon-oxygen bond of the alcohol is not broken during the reaction with tosyl chloride. nih.gov The subsequent reaction of this tosylate with a nucleophile can then proceed with inversion, allowing for controlled access to a specific enantiomer that might be difficult to synthesize directly. This two-step sequence of tosylation (retention) followed by nucleophilic substitution (inversion) is a fundamental strategy in asymmetric synthesis for inverting the stereochemistry at a chiral center.

Enantioselective Preparation of α-Tosyloxy Ketones and Analogues

α-Tosyloxy ketones are highly valuable intermediates in organic synthesis, as the tosyloxy group can be readily displaced by a wide range of nucleophiles to introduce new functional groups at the α-position of the ketone. The enantioselective synthesis of these compounds is therefore of significant interest.

While this compound itself is a product of tosyloxylation, the broader field has seen the development of catalytic methods for the asymmetric α-tosyloxylation of ketones. These methods often employ chiral catalysts to control the stereochemical outcome. Notably, chiral iodoarene catalysts have emerged as effective promoters for this transformation. acs.orgnih.gov

A significant breakthrough involves the use of chiral iodine(III) reagents, which can be used in either stoichiometric or catalytic amounts, to achieve unprecedented levels of enantioselectivity in the synthesis of α-tosyloxy ketones from enol esters. acs.orgresearchgate.net Furthermore, chiral iodoaniline-lactate based catalysts, which share the core chiral lactate structure, have been synthesized and shown to effectively promote the α-oxysulfonylation of ketones with high yields and good enantioselectivities (up to 83% ee). nih.gov These catalysts work by creating a chiral environment around a hypervalent iodine center, which then delivers the tosyloxy group to one face of the ketone enolate preferentially.

| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |

|---|---|---|---|

| Propiophenone | 95 | 80 | 24 |

| 4'-Methylpropiophenone | 99 | 81 | 24 |

| 4'-Methoxypropiophenone | 99 | 83 | 24 |

| Indanone | 90 | 75 | 24 |

Role in Generating Enantiopure Drug Precursors and Intermediates

The structural motifs derived from this compound are present in numerous biologically active molecules and are crucial for the synthesis of enantiopure drug precursors. The ability to introduce a defined stereocenter is paramount, as different enantiomers of a drug can have vastly different pharmacological activities.

A prominent example of its application is in the total asymmetric synthesis of (20S)-camptothecin anticancer drugs. nih.gov In this synthesis, a chiral auxiliary, N-tosyl-(R)-proline, is used to introduce chirality in a key intermediate. Although not directly using this compound, this synthesis exemplifies the critical role of chiral tosylated compounds in building complex, enantiopure drug molecules. The resulting tricyclic hydroxylactone is a key chiral intermediate for the industrial-scale synthesis of (20S)-camptothecins. nih.gov

Another relevant compound, Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, is prepared from (R)-ethyl O-benzenesulfonyl lactate, a compound structurally very similar to this compound. This propionate (B1217596) is a known degradation product of the herbicide fenoxaprop-ethyl, indicating the importance of this chiral scaffold in the field of agrochemicals. researchgate.net Its synthesis from a chiral lactate derivative underscores the role of these building blocks in accessing enantiopure agrochemicals and, by extension, pharmaceuticals.

Stereocontrol in Ring-Forming Reactions Involving Tosylates

Tosylates are excellent leaving groups, a property that is frequently exploited in ring-forming reactions where their displacement can serve as the key cyclization step. When the tosylate is part of a chiral molecule like this compound, it can influence the stereochemical outcome of the cyclization.

The synthesis of substituted tetrahydropyridines can be achieved through a phosphine-catalyzed [4+2] annulation of α-alkyl allenoates and N-tosylimines. baranlab.org While this reaction does not directly involve this compound, it demonstrates the utility of tosyl-activated substrates in stereocontrolled ring formations. The geometry of the intermediates in the catalytic cycle dictates the stereochemistry of the final heterocyclic product.

More directly, the synthesis of the aforementioned (20S)-camptothecin precursor involves the formation of a complex, multi-ring system. nih.gov The stereocenter established early in the synthesis through the use of a chiral tosylated proline derivative dictates the absolute configuration of the final tricyclic product. This demonstrates how chirality, installed via a tosylated precursor, can be propagated through a synthesis to control the stereochemistry of intricate ring systems. Similarly, α-tosyloxy ketones are used as precursors for annulated heterocyclic systems by reacting them with bis-functional nucleophiles, where the tosylate is displaced in an intramolecular fashion to forge the new ring. nih.gov

Derivatives and Analogues of Ethyl R 2 Tosyloxy Propanoate

Methyl 2-(tosyloxy)propanoate and its Enantiomers

A close analogue of ethyl (R)-2-(tosyloxy)propanoate is its methyl ester counterpart, methyl 2-(tosyloxy)propanoate. This compound also exists as two enantiomers, (R) and (S), due to the chiral center at the second carbon of the propanoate chain.

Methyl (S)-2-(tosyloxy)propanoate is a well-characterized compound used in stereospecific synthesis. achemblock.com The tosylation of methyl lactate (B86563) introduces the bulky and highly effective tosyl leaving group, facilitating nucleophilic substitution reactions that proceed with inversion of configuration, a key process for controlling stereochemistry in the synthesis of complex chiral molecules.

The properties of these enantiomers are critical for their application in asymmetric synthesis. Below is a table summarizing key information for the methyl ester enantiomers.

Table 1: Properties of Methyl 2-(tosyloxy)propanoate Enantiomers

| Compound Name | CAS Number | Molecular Formula | Formula Weight | Common Application |

| Methyl (S)-2-(tosyloxy)propanoate | 71283-66-4 | C₁₁H₁₄O₅S | 258.29 g/mol | Chiral building block in synthesis. achemblock.com |

| Mthis compound | 100178-36-7 | C₁₁H₁₄O₅S | 258.29 g/mol | Intermediate for stereospecific reactions. |

| Methyl 2-(tosyloxy)propanoate (racemic) | 66648-29-1 | C₁₁H₁₄O₅S | 258.29 g/mol | Used when stereochemistry is not critical. ambeed.com |

Data sourced from AChemBlock and Ambeed. achemblock.comambeed.com

Other Alkyl 2-(tosyloxy)propanoates

The esterifying alkyl group can be varied beyond methyl and ethyl to include longer or more complex branched chains. These modifications can influence the compound's physical properties, such as solubility and boiling point, and can subtly affect its reactivity. For instance, increasing the steric bulk of the alkyl group (e.g., isopropyl or tert-butyl) can hinder the approach of nucleophiles to the ester carbonyl group.

The synthesis of these analogues generally follows the same pathway: esterification of lactic acid with the desired alcohol, followed by tosylation of the secondary hydroxyl group. The synthesis of various alkyl propanoate esters is a common practice in organic chemistry, often utilized to create fragments for the total synthesis of natural products. yolanda-rios.net For example, the synthesis of stereoisomers of 8-methyl-2-decanol involves propanoate esters as key intermediates. nih.gov While not all these esters are tosylated, the established synthetic routes for alkyl propanoates are readily adaptable for creating a diverse library of alkyl 2-(tosyloxy)propanoates for various synthetic applications. yolanda-rios.net

Bis(tosyloxy) Derivatives and Multifunctional Tosylates

In molecules containing multiple hydroxyl groups (diols or polyols), it is possible to form bis(tosyloxy) or multifunctional tosylate derivatives. The synthesis of mono-tosylates from diols can be challenging due to the competing formation of di-tosylated products. jchemlett.com However, this reactivity can be harnessed to create molecules with multiple leaving groups.

These multifunctional tosylates are valuable as cross-linking agents or as precursors for synthesizing complex cyclic or poly-substituted compounds. For example, the tosylation of a diol derived from propanediol (B1597323) would yield a propane-1,2-diyl bis(4-methylbenzenesulfonate). Such molecules can undergo double nucleophilic substitution reactions.

The controlled, selective tosylation of one hydroxyl group over another in a polyol is a significant challenge in synthetic chemistry. jchemlett.com Success in this area allows for the sequential functionalization of molecules, which is crucial for building complex molecular architectures. jchemlett.com

Structure-Reactivity Relationship Studies Across Analogues

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in organic chemistry. scribd.com For alkyl 2-(tosyloxy)propanoates, reactivity is primarily governed by the nature of the tosylate leaving group and the structure of the alkyl propanoate.

The excellent leaving group ability of the tosylate anion is due to the delocalization of its negative charge across the sulfonyl group and the attached benzene (B151609) ring, which provides resonance stabilization. bartleby.com The reactivity of the tosylate can be further tuned by adding substituents to the aromatic ring. Electron-withdrawing groups (like a nitro group) increase the leaving group's ability by further stabilizing the resulting anion, making the compound more reactive in nucleophilic substitution reactions. fiveable.me Conversely, electron-donating groups (like a methoxy (B1213986) group) would decrease this ability.

This concept is central to linear free-energy relationships, such as the Hammett equation, which quantitatively correlates the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org For analogues of this compound, changing the alkyl ester group (e.g., from ethyl to methyl or isopropyl) primarily impacts steric factors around the reaction center, but the electronic nature of the tosyl group remains the dominant factor in its reactivity as a leaving group. researchgate.netuniversiteitleiden.nl

Functionalized Tosylates Bearing Diverse Chemical Groups

Tosylates can be incorporated into molecules that contain a wide variety of other chemical functionalities. This allows for the creation of complex and highly versatile synthetic intermediates. The tosyl group's stability to many reaction conditions allows it to be carried through several synthetic steps before its use as a leaving group is required. bartleby.com

Research has demonstrated the synthesis of complex molecules where a tosylate is present alongside other reactive groups. For example, methods have been developed for the regioselective synthesis of thiazoles that bear a tosyl group at the 2-position and an ester group at the 4-position. rsc.org Another example is methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate, which contains both a tosylate and a propanoate ester within the same structure, designed for specific synthetic purposes. chemicalbook.comchemicalbook.com

The presence of these diverse functional groups allows for orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of another. The tosyl group often serves as a protecting group for alcohols or amines, which can be removed later, or as a latent reactive site for a key bond-forming step. wikipedia.orgbartleby.com

Computational and Theoretical Studies on Tosylate Reactivity and Stereoselectivity

Mechanistic Insights from Quantum Chemical Calculations (e.g., DFT studies on reaction pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. For Ethyl (R)-2-(tosyloxy)propanoate, these calculations can illuminate the mechanism of nucleophilic substitution, which is a key reaction for this class of compounds.

The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. ucalgary.calibretexts.org Nucleophilic attack on the chiral carbon of this compound is expected to proceed via an SN2 mechanism. DFT calculations can model this process in detail. sciforum.net The calculations typically involve optimizing the geometries of the reactants, the transition state, and the products. nih.gov

A typical DFT study on the reaction of this compound with a nucleophile (e.g., a halide ion) would investigate the energy profile of the reaction. This would involve locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a crucial parameter for determining the reaction rate. sciforum.net

For instance, in a hypothetical reaction with a nucleophile (Nu⁻), the DFT calculations would model the backside attack of the nucleophile on the carbon atom bearing the tosyloxy group, leading to the inversion of stereochemistry, a hallmark of the SN2 reaction. youtube.com The calculations can also incorporate the effect of the solvent, which can significantly influence the reaction energetics. sciforum.netrsc.org

Table 1: Hypothetical DFT-Calculated Energy Profile for the SN2 Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +18.5 |

| Post-reaction Complex | -25.0 |

| Products | -20.0 |

Note: This table presents hypothetical data based on typical values for SN2 reactions of tosylates.

Stereoselectivity Predictions and Transition State Analysis

One of the most valuable applications of computational chemistry is the prediction and rationalization of stereoselectivity. nih.gov In the case of this compound, which is a chiral molecule, reactions at the stereocenter are of particular interest. As mentioned, SN2 reactions are expected to proceed with inversion of configuration. youtube.com

Transition state analysis provides a detailed picture of the factors controlling stereoselectivity. By examining the geometry and electronic structure of the transition state, chemists can understand why one stereochemical outcome is favored over another. For the SN2 reaction of this compound, the transition state would feature the incoming nucleophile and the leaving tosyloxy group in a trigonal bipyramidal arrangement around the central carbon atom.

Computational models can be used to compare the energies of competing transition states that would lead to different stereoisomers. In reactions where diastereoselectivity is a possibility (for example, if the nucleophile is also chiral), DFT calculations can predict the favored diastereomer by identifying the lower energy transition state. These predictions are invaluable for designing stereoselective syntheses. researchgate.net

Table 2: Key Parameters from a Hypothetical Transition State Analysis of the SN2 Reaction

| Parameter | Value |

| C-Nu Bond Length (Å) | 2.25 |

| C-OTs Bond Length (Å) | 2.35 |

| Nu-C-OTs Angle (°) | 178.5 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: This table presents hypothetical data characteristic of an SN2 transition state.

Conformational Analysis and its Influence on Reactivity

The reactivity of a molecule is not solely determined by its static structure but is also influenced by its conformational flexibility. This compound can adopt various conformations due to rotation around its single bonds. Conformational analysis, often performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. byjus.com

For this compound, key rotations would include the C-C bond of the propanoate backbone and the C-O bond of the ester group. The relative populations of different conformers can be estimated from their calculated energies. This is significant because the accessibility of the electrophilic carbon to the incoming nucleophile can vary between different conformers.

For instance, some conformers might sterically hinder the backside attack required for an SN2 reaction, thus being less reactive. A thorough conformational analysis can provide a weighted average picture of the molecule's reactivity, taking into account the contributions of all significantly populated conformers. The principles of conformational analysis for similar molecules like ethylene (B1197577) glycol and its derivatives can be applied to understand the potential interactions and stability of different conformers of this compound. youtube.com

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | +60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

Note: This table presents hypothetical data illustrating the relative energies of different conformers.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Chiral Tosylates

The future of synthesizing chiral tosylates like Ethyl (R)-2-(tosyloxy)propanoate is geared towards greener and more sustainable practices. Traditional methods for creating tosylates often involve harsh reagents and generate significant waste. researchgate.net Modern approaches are focusing on minimizing environmental impact and improving efficiency.

One promising avenue is the use of biocatalysis. Engineered enzymes and whole-cell systems offer the potential for highly selective and environmentally friendly synthesis under mild conditions. nih.govnih.govrochester.edu For instance, the biocatalytic reduction of precursor ketones can produce the desired chiral alcohol with high enantiomeric purity, which can then be tosylated. researchgate.net Another innovative and green approach involves the use of eutectic solvents, which can act as both the reaction medium and a catalyst, reducing the need for volatile organic solvents. rsc.org

Furthermore, research into solid-phase synthesis, where reagents are attached to a solid support, could simplify purification processes and allow for the recycling of reagents, contributing to a more sustainable synthetic cycle. The synthesis of the herbicide Fenoxaprop-p-ethyl, which involves the reaction of a phenol (B47542) with ethyl (S)-O-(p-toluenesulfonyl)lactate, demonstrates a practical application of a chiral tosylate precursor in a Walden inversion process to achieve the desired R-configuration in the final product. researchgate.net

Expansion of Applications in Enantioselective Catalysis and Medicinal Chemistry

This compound serves as a valuable chiral building block, and its future applications in enantioselective catalysis and medicinal chemistry are expanding. Chiral catalysts are crucial for producing enantiomerically pure drugs, where the chirality of a molecule can drastically affect its biological activity. youtube.com

In medicinal chemistry, derivatives of this compound have already shown significant promise. For example, a derivative of this compound is a key intermediate in the total asymmetric synthesis of (20S)-Camptothecins, a class of potent anticancer drugs. mdpi.com This highlights the potential for this chiral synthon in the development of other complex and medicinally important molecules.

The field of enantioselective catalysis is another area where this compound could see expanded use. Chiral anions and ligands play a critical role in guiding the stereochemical outcome of a reaction. mdpi.comnih.gov The tosylate group in this compound can act as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups while retaining the chiral integrity of the molecule. This makes it a potentially valuable component in the design of new chiral ligands and organocatalysts for a wide range of asymmetric transformations. wikipedia.org

Exploration of New Reaction Pathways and Mechanistic Understandings

A deeper understanding of the reactivity of this compound will unlock new synthetic possibilities. The primary reaction pathway for this compound involves the nucleophilic substitution of the tosylate group, which is an excellent leaving group. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. masterorganicchemistry.comyoutube.com

Future research will likely focus on exploring the full scope of nucleophiles that can be used in these reactions, leading to a wider array of chiral products. Mechanistic studies, including computational modeling, can provide valuable insights into the transition states of these reactions, allowing for better prediction and control of reactivity and selectivity. mpg.de

Beyond standard SN2 reactions, there is potential to explore novel reaction pathways. This could include participation in transition-metal-catalyzed cross-coupling reactions or utilization in cascade reactions where multiple bonds are formed in a single operation. The development of reactions involving chiral anions could also open up new avenues for the application of this compound in constructing complex molecular architectures. nih.gov

Integration into Flow Chemistry and Scalable Manufacturing Processes

The principles of flow chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to improve efficiency, safety, and scalability. uc.ptrsc.org The integration of the synthesis of this compound and its derivatives into continuous flow processes represents a significant area for future development.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch processes. chiralpedia.com For the synthesis of chiral compounds, flow systems can be coupled with immobilized catalysts or enzymes, enabling continuous production and easy separation of the product. researchgate.net This approach is particularly advantageous for industrial-scale synthesis, where consistency and efficiency are paramount.

The telescoped synthesis of heterocyclic compounds in flow reactors, where multiple reaction steps are performed sequentially without isolation of intermediates, demonstrates the power of this technology. rsc.org Applying similar strategies to the synthesis and subsequent reactions of this compound could significantly streamline the production of valuable chiral molecules and facilitate their journey from the laboratory to industrial application.

Q & A

Q. What are the common synthetic routes for Ethyl (R)-2-(tosyloxy)propanoate, and how is enantiomeric purity ensured?

this compound is typically synthesized via tosylation of a chiral alcohol precursor. For example, the tosyl group (tosyl chloride) reacts with (R)-2-hydroxypropanoate derivatives under controlled conditions (e.g., in anhydrous dichloromethane with a base like pyridine) to form the tosyloxy ester . Enantiomeric purity is maintained by using enantiomerically pure starting materials or chiral catalysts. Chiral HPLC or polarimetry is employed to verify optical purity post-synthesis .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm the structure (e.g., tosyl group signals at ~7.8 ppm for aromatic protons and 2.4 ppm for the methyl group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonate ester stretching at ~1360 cm and 1170 cm) .

Q. How should researchers handle stability and storage of this compound?

this compound is moisture-sensitive and prone to hydrolysis. Store at –20°C under inert gas (argon or nitrogen) in sealed, desiccated containers. Stability tests under varying temperatures (e.g., 4°C, 25°C) should be conducted to determine shelf life .

Advanced Research Questions

Q. What challenges arise in using this compound in asymmetric synthesis, and how are they mitigated?

The tosyloxy group is a good leaving group, but its bulkiness may sterically hinder nucleophilic substitution. Strategies include:

- Optimizing reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures to enhance reactivity .

- Chiral auxiliaries : Pair with transition-metal catalysts (e.g., Pd or Cu) to improve stereochemical outcomes .

Contradictions in yield data (e.g., 96% vs. 97% in similar reactions) suggest solvent purity or catalyst loading variations require systematic optimization .

Q. How can researchers address competing side reactions during nucleophilic substitution with this compound?

Common side reactions include elimination (forming alkenes) or over-reaction at the ester group. Mitigation involves:

- Controlled stoichiometry : Limit nucleophile equivalents to prevent over-substitution.

- Protecting groups : Temporarily protect the ester moiety (e.g., silylation) before substitution .

Data from analogous compounds (e.g., ethyl 2-(tosyloxy)acetate) show that lower temperatures (0–5°C) reduce elimination byproducts .

Q. What role does this compound play in radiopharmaceutical synthesis, and what analytical validations are required?

this compound serves as a precursor for F-labeled tracers (e.g., in PET imaging). Critical steps include:

Q. How do solvent polarity and catalyst choice influence the stereoselectivity of reactions involving this compound?

Polar solvents (e.g., DMSO) stabilize transition states, enhancing nucleophilic attack at the tosyloxy group. Chiral catalysts (e.g., BINAP-ligated Pd) induce asymmetry in cross-coupling reactions. Contrasting studies highlight that solvent-catalyst mismatches (e.g., nonpolar solvents with bulky catalysts) reduce enantiomeric excess (ee) by up to 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.